molecular formula C17H13NO2 B1668939 Naphthol AS CAS No. 92-77-3

Naphthol AS

Cat. No.: B1668939
CAS No.: 92-77-3
M. Wt: 263.29 g/mol
InChI Key: JFGQHAHJWJBOPD-UHFFFAOYSA-N
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Description

Naphthol AS, also known as 3-Hydroxy-N-phenylnaphthalene-2-carboxamide, is an organic compound with the molecular formula C17H13NO2. It is a derivative of naphthalene and is characterized by the presence of a hydroxyl group at the third position and an anilide group at the second position of the naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Mechanism of Action

Target of Action

Naphthol AS is primarily used as a coupling partner in the preparation of some azo dyes . It has been found to selectively recognize Ag+ and CN− ions, indicating that these ions could be potential targets of this compound .

Mode of Action

This compound exhibits phenolic properties due to the hydroxyl group, making it reactive in various chemical reactions, including coupling and electrophilic aromatic substitution . When interacting with its targets, it undergoes color change and distinct absorption and emission changes .

Biochemical Pathways

It is known that this compound is an anilide of 3-hydroxy-2-carboxynaphthalene . It is also known that naphthol, a derivative of naphthol, plays a crucial role in various metabolic pathways, including the metabolism of xenobiotics by cytochrome P450 enzymes .

Pharmacokinetics

It accumulates in lipid-rich tissues and has an elimination half-life of 2-3 hours .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its use. In the context of dye production, this compound contributes to the formation of azo dyes . In terms of environmental impact, this compound is recognized as an organic pollutant due to its high toxicity .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of this compound in soil contaminated with naphthalene and typical metabolites can lead to differential eco-toxicological responses

Biochemical Analysis

Biochemical Properties

3-Hydroxy-2-naphthanilide has been used in the study of non-specific esterases from plant cells . The reagents routinely employed in the histochemical detection of non-specific esterases, namely naphthol AS-D acetate and Fast Red Violet LB salt, have been used to study these enzymes biochemically with spectrophotometric procedures .

Cellular Effects

It is known that the compound is used as a building block for the production of various bioactive chemicals , suggesting that it may have diverse effects on cellular processes depending on the specific context.

Molecular Mechanism

It is known to be a precursor to many anilides, which are reactive toward diazonium salts to give deeply colored azo compounds . This suggests that it may interact with various biomolecules through binding interactions, potentially influencing enzyme activity and gene expression.

Temporal Effects in Laboratory Settings

It is recommended to store the compound at room temperature, protected from light and moisture, for at least 2 years after receipt .

Metabolic Pathways

It is known that naphthalene, a related compound, is metabolized by microsomal enzymes to naphthols and dihydrodiols via the formation of an epoxide .

Transport and Distribution

Given its role as a precursor to various bioactive chemicals , it is likely that it interacts with various transporters and binding proteins.

Subcellular Localization

Given its role as a precursor to various bioactive chemicals , it is likely that it is directed to specific compartments or organelles depending on the specific context.

Preparation Methods

Synthetic Routes and Reaction Conditions

Naphthol AS can be synthesized through several methods. One common synthetic route involves the reaction of 3-hydroxy-2-naphthoic acid with aniline in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and the product is typically purified through recrystallization or other suitable methods.

Chemical Reactions Analysis

Types of Reactions

Naphthol AS undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of naphthylamines.

    Substitution: Formation of esters or ethers.

Scientific Research Applications

Naphthol AS has a wide range of applications in scientific research:

    Chemistry: It is used as a coupling component in the synthesis of azo dyes and pigments.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Naphthol AS can be compared with other similar compounds, such as:

    3-Hydroxy-2-naphthoic acid: Similar in structure but lacks the anilide group.

    2-Hydroxy-3-naphthoic acid anilide: Another derivative with different substitution patterns.

    This compound: A related compound used in dye synthesis.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

References

Properties

IUPAC Name

3-hydroxy-N-phenylnaphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO2/c19-16-11-13-7-5-4-6-12(13)10-15(16)17(20)18-14-8-2-1-3-9-14/h1-11,19H,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFGQHAHJWJBOPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

68556-06-9 (mono-hydrochloride salt)
Record name C.I. 37505
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092773
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1052618
Record name 3-Hydroxy-2-naphthanilide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name 2-Naphthalenecarboxamide, 3-hydroxy-N-phenyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

92-77-3, 86349-50-0
Record name 2-Hydroxy-3-naphthoic acid anilide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92-77-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name C.I. 37505
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Naphthalenecarboxamide, 3-hydroxy-N-phenyl-, labeled with carbon-14
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphthol AS
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45173
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Record name 2-Naphthalenecarboxamide, 3-hydroxy-N-phenyl-
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Record name 3-Hydroxy-2-naphthanilide
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Record name 3-hydroxy-2-naphthanilide
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Record name 3-HYDROXY-2-NAPHTHANILIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of Naphthol AS?

A1: The molecular formula of this compound is C17H13NO2, and its molecular weight is 263.28 g/mol.

Q2: What are the spectroscopic characteristics of this compound?

A2: While the provided research papers do not delve into detailed spectroscopic data, they utilize various techniques for its characterization. For instance, researchers have employed UV/vis absorption and fluorescence emission titrations to study its interaction with hydrogen bond acceptors. [] Additionally, LC/ESI-Q-ToF mass spectrometry has been used to investigate the fragmentation pathways of β-naphthol pigments, a class to which this compound belongs. []

Q3: What are the common applications of this compound and its derivatives?

A3: this compound and its derivatives find applications as:

  • Azo dyes and pigments: this compound derivatives are widely used as coupling components in the synthesis of azo dyes, commonly employed in textiles, printing inks, plastics, and paint formulations. [, , ]
  • Histochemical substrates: this compound phosphates are utilized as substrates for the histochemical detection of enzymes like acid phosphatase and β-N-acetylhexosaminidase. [, ]
  • Fluorescent probes: this compound derivatives, with their inherent fluorescent properties, are explored as potential probes for studying biological systems. []

Q4: How does this compound perform under various conditions?

A4: The stability of this compound is influenced by factors like pH and temperature. It exhibits higher stability in acidic environments. [] Research suggests that dilute aqueous solutions of cetyltrimethylammonium bromide (a cationic soap) containing β-naphthol as a marker exhibit different states and require extended periods to reach equilibrium. [] This highlights the influence of surrounding molecules on its behavior.

Q5: Is this compound compatible with specific materials?

A5: The provided research papers primarily focus on this compound's chemical and biochemical properties. More specific information regarding its compatibility with various materials like polymers or metals would require further investigation.

Q6: Does this compound exhibit any catalytic properties?

A6: While this compound itself is not typically recognized for catalytic activity, its derivatives, specifically chiral polyacrylamides bearing an oxazoline pendant derived from this compound, have demonstrated chiral recognition abilities. [] These polymers, synthesized using rare earth metal trifluoromethanesulfonates, exhibit enantioselective discrimination toward molecules like 1,1'-bi-2-naphthol. []

Q7: Has computational chemistry been employed in research related to this compound?

A7: The provided research papers primarily focus on experimental approaches. While not explicitly discussed, computational methods like molecular modeling and QSAR studies could potentially offer valuable insights into its structure-activity relationships and interactions with biological systems.

Q8: Has this compound been investigated in any in vitro or in vivo models?

A9: While the papers do not directly study this compound in biological models, its derivative, nAS-E, has been investigated for its effects on breast cancer cells in vitro and in a mouse model of breast cancer-induced osteolysis. [] Results suggest that nAS-E could potentially reverse bone loss caused by tumor growth. []

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